4-[benzyl(methylsulfonyl)amino]-N,N-diethylbenzamide
Overview
Description
4-[benzyl(methylsulfonyl)amino]-N,N-diethylbenzamide is an organic compound that features a benzamide core with a benzyl(methylsulfonyl)amino substituent and diethyl groups attached to the nitrogen atom
Mechanism of Action
Target of Action
Compounds with similar structures, known as sulfanilides, are often used in drug design .
Mode of Action
Sulfanilides, to which this compound belongs, are known to interact with their targets through a variety of mechanisms .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds .
Pharmacokinetics
The compound’s solubility in water and chloroform, as well as its melting and boiling points, suggest that it may have good bioavailability .
Result of Action
Compounds with similar structures are known to exhibit a variety of pharmacological actions .
Action Environment
The compound’s stability in different solvents and its sensitivity to light suggest that these factors may play a role in its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methylsulfonyl)amino]-N,N-diethylbenzamide typically involves the following steps:
Formation of the Benzyl(methylsulfonyl)amine Intermediate: This can be achieved by reacting benzylamine with methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The intermediate is then coupled with N,N-diethylbenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methylsulfonyl)amino]-N,N-diethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzyl group can be reduced to form the corresponding amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
4-[benzyl(methylsulfonyl)amino]-N,N-diethylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[benzyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide
- 4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide
- 4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide
Uniqueness
4-[benzyl(methylsulfonyl)amino]-N,N-diethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both benzyl and diethyl groups enhances its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N,N-diethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-20(5-2)19(22)17-11-13-18(14-12-17)21(25(3,23)24)15-16-9-7-6-8-10-16/h6-14H,4-5,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWFDBGEPZSZIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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